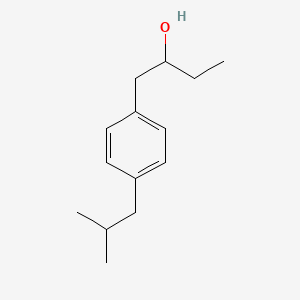

1-(4-iso-Butylphenyl)-2-butanol

Description

1-(4-iso-Butylphenyl)-2-butanol is a secondary alcohol featuring a 4-iso-butylphenyl substituent attached to the second carbon of a butanol chain. The iso-butylphenyl group is a hydrophobic aromatic moiety that influences solubility, reactivity, and intermolecular interactions. Comparisons with structurally related compounds (e.g., varying chain lengths, substituents, or functional groups) are critical for understanding its behavior.

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-4-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11,14-15H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUWIBSJZYPMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-iso-Butylphenyl)-2-butanol can be synthesized through the hydrogenation of 1-(4-iso-Butylphenyl)ethanone in the presence of a catalyst composition comprising copper and other metals . The reaction typically involves the following steps:

Hydrogenation: 1-(4-iso-Butylphenyl)ethanone is reacted with hydrogen gas in the presence of a copper-based catalyst.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: The industrial production of 1-(4-iso-Butylphenyl)-2-butanol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form hydrocarbons or other alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields hydrocarbons or other alcohols.

Substitution: Forms halides, amines, or other substituted derivatives.

Scientific Research Applications

1-(4-iso-Butylphenyl)-2-butanol has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Medicine: Explored for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(4-iso-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: It may inhibit the cyclooxygenase (COX) pathway, reducing the production of prostaglandins, which are mediators of pain and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-iso-Butylphenyl)-2-butanol with five analogs from the evidence, focusing on structural variations, physicochemical properties, and synthesis pathways.

Substituent Effects on the Aromatic Ring

- 1-(3-Chloro-5-fluorophenyl)-2-butanol () Structure: Differs in aryl substituents (Cl and F vs. iso-butyl). Properties: The electron-withdrawing Cl and F groups reduce electron density on the ring, likely increasing polarity and altering NMR chemical shifts compared to the iso-butyl analog. Molecular Mass: 202.653 g/mol (vs. ~220–250 g/mol for iso-butylphenyl analogs).

Chain Length and Functional Group Variations

- 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol (12a, ) Structure: Pentanol chain with a morpholine group. Properties:

- Yield : 26% (lower than piperidine analogs).

- NMR : δ 7.26–7.24 (2H, d, J = 8.00 Hz) for aryl protons; δ 143.62 (C-OH) in ¹³C-NMR.

- LC/MS-MS: 302.93 (M+H⁺) . Comparison: The morpholine group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to 2-butanol derivatives.

- 1-(4-iso-Butylphenyl)-5-(piperidin-1-yl)pentan-1-ol (10a, ) Structure: Pentanol chain with piperidine. Properties:

- Yield : 94% (exceptionally high).

- Melting Point : 64°C.

- NMR : δ 8.55 (1H, s, OH); δ 170.38 (C=O in esterified derivatives).

- LC/MS-MS: 306.92 (M+H⁺) . Comparison: Piperidine’s basicity may stabilize the compound via intramolecular interactions, contrasting with 2-butanol’s simpler structure.

Ketone vs. Alcohol Derivatives

- 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-one (11a, ) Structure: Ketone analog of 12a. Properties:

- Yield : 63%.

- NMR : δ 7.85–7.83 (2H, d, J = 8.21 Hz); δ 199.68 (C=O) in ¹³C-NMR.

- LC/MS-MS: Not explicitly provided . Comparison: The ketone group increases electrophilicity, making it more reactive in nucleophilic additions than the alcohol.

Steric and Electronic Effects of Bulky Groups

- 5-(3-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-ol (16a, )

- Structure : Bulky hydroxydiphenylmethyl-pyrrolidine substituent.

- Properties :

- Yield : 48%.

- NMR : δ 7.79–7.77 (2H, d, J = 8.15 Hz); δ 199.11 (C=O in related ketones).

- LC/MS-MS: Not explicitly provided . Comparison: Steric hindrance from the diphenyl group reduces reaction yields and may lower solubility compared to simpler analogs.

Data Tables for Key Comparisons

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Yield (%) | Melting Point (°C) | Key ¹H-NMR Shifts (δ, ppm) | LC/MS-MS (M+H⁺) |

|---|---|---|---|---|

| 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol (12a) | 26 | – | 7.26–7.24 (d, J=8.00 Hz) | 302.93 |

| 1-(4-iso-Butylphenyl)-5-(piperidin-1-yl)pentan-1-ol (10a) | 94 | 64 | 8.55 (s, OH) | 306.92 |

| 1-(3-Chloro-5-fluorophenyl)-2-butanol | – | – | – | – |

| 5-(Hydroxydiphenylmethyl)pyrrolidin-1-yl derivative (16a) | 48 | – | 7.79–7.77 (d, J=8.15 Hz) | – |

Table 2: Functional Group Impact on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.